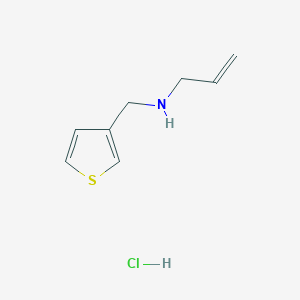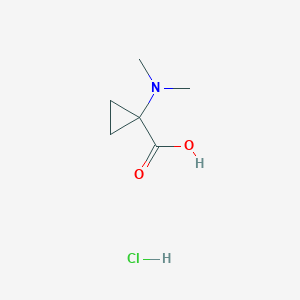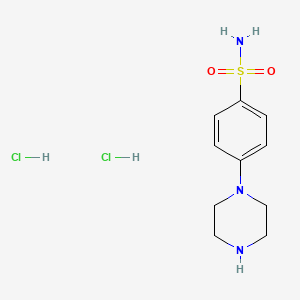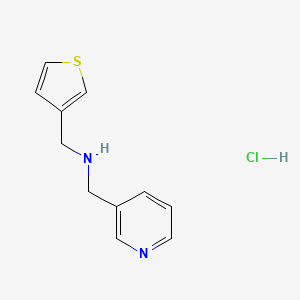
(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride
Übersicht
Beschreibung
“(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1049713-28-1 . It has a molecular weight of 240.76 and its IUPAC name is N-(3-pyridinylmethyl)(3-thienyl)methanamine hydrochloride . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2S.ClH/c1-2-10(6-12-4-1)7-13-8-11-3-5-14-9-11;/h1-6,9,13H,7-8H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been utilized in the synthesis of complex heterocyclic compounds. For instance, the aminomethylation of pyridines has been studied, where compounds like (3-Pyridinylmethyl)(3-thienylmethyl)amine play a role in forming new derivatives with potential applications in medicinal chemistry and material science. The aminomethylation process is directed primarily at specific positions on the pyridine ring, yielding compounds with unique properties and potential applications in drug design and synthesis of functional materials (Smirnov, Kuz’min, & Kuznetsov, 2005).
Structural and Physical Properties
In the realm of structural chemistry, studies have been conducted on Schiff bases involving similar pyridyl and thiophene groups, exploring their tautomerism and intramolecular hydrogen bonding. These investigations provide insights into the molecular structure and reactivity of compounds containing pyridine and thiophene moieties, which are crucial for designing molecules with specific chemical and physical properties (Nazır et al., 2000).
Applications in Material Science and Catalysis
Research on thieno[3,2-c]pyridine derivatives, which share structural similarities with (3-Pyridinylmethyl)(3-thienylmethyl)amine, has revealed their significant effect on fluorescence properties. This highlights the potential of such compounds in developing fluorescent materials and sensors. The studies emphasize the role of substituents on the pyridine and thiophene rings in modulating the fluorescence characteristics, paving the way for the design of new materials with tailored optical properties (Chavan, Toche, & Chavan, 2017).
Antimicrobial Activity
Compounds synthesized from pyridine and thiophene derivatives have shown significant antimicrobial activity. This indicates the potential of (3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride and its derivatives in contributing to the development of new antimicrobial agents. The structure-activity relationship studies of these compounds can lead to the discovery of novel drugs with improved efficacy against various bacterial and fungal pathogens (Mittal, Sarode, & Vidyasagar, 2011).
Eigenschaften
IUPAC Name |
1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-10(6-12-4-1)7-13-8-11-3-5-14-9-11;/h1-6,9,13H,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWANKFAEAGZYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CSC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pyridinylmethyl)(3-thienylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine hydrochloride](/img/structure/B3077828.png)
![2-[3-(Dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B3077840.png)
![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)

![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077878.png)
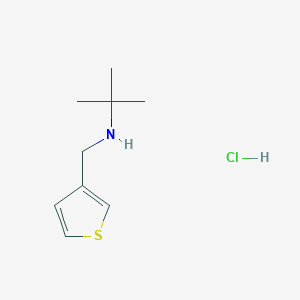
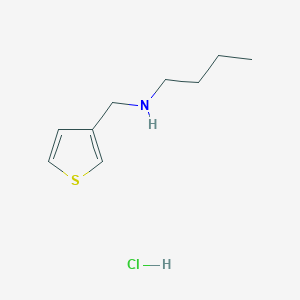
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)
